molecular formula C13H18ClNO B1395514 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine CAS No. 1220038-53-8

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Cat. No. B1395514
M. Wt: 239.74 g/mol
InChI Key: WJJBOCWUEIEOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine” is a chemical compound used in scientific research . Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol .


Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .


Molecular Structure Analysis

The molecular structure of “3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine” consists of a four-membered azetidine ring with a sec-butyl and a chlorophenoxy group attached .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-(2-butan-2-yl-4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-9(2)12-6-10(14)4-5-13(12)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBOCWUEIEOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine
Reactant of Route 2
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine
Reactant of Route 3
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine
Reactant of Route 4
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine
Reactant of Route 5
Reactant of Route 5
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine
Reactant of Route 6
3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.